molecular formula C48H82O20 B220656 Merremoside B CAS No. 115655-77-1

Merremoside B

Cat. No. B220656
CAS RN: 115655-77-1
M. Wt: 979.2 g/mol
InChI Key: VTTAWLYKUVJDMQ-UHFFFAOYSA-N
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Description

Merremoside B is a type of resin glycoside . It is one of the structurally diverse phytochemicals found in the genus Merremia, which is known for its therapeutic relevance .

Future Directions

The genus Merremia, from which Merremoside B is derived, is a rich source of structurally diverse phytochemicals with therapeutic relevance . Future research could focus on validating the efficacy of the reported bioactivities and the mechanisms underlying the various activities .

properties

CAS RN

115655-77-1

Product Name

Merremoside B

Molecular Formula

C48H82O20

Molecular Weight

979.2 g/mol

IUPAC Name

[4,5-dihydroxy-6-[4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[(24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl)oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate

InChI

InChI=1S/C48H82O20/c1-10-11-17-20-29-21-18-15-13-12-14-16-19-22-30(49)63-41-36(55)47(66-38-26(7)58-45(62-29)33(52)32(38)51)60-28(9)40(41)68-48-42(65-44(57)24(4)5)35(54)39(27(8)61-48)67-46-34(53)31(50)37(25(6)59-46)64-43(56)23(2)3/h23-29,31-42,45-48,50-55H,10-22H2,1-9H3

InChI Key

VTTAWLYKUVJDMQ-UHFFFAOYSA-N

SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC(=O)C(C)C)O)O)O)OC(=O)C(C)C)C)OC5C(OC(O1)C(C5O)O)C)O

Canonical SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC(=O)C(C)C)O)O)O)OC(=O)C(C)C)C)OC5C(OC(O1)C(C5O)O)C)O

synonyms

merremoside B
merremoside-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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